molecular formula C9H7F3 B1348526 3-(Trifluoromethyl)styrene CAS No. 402-24-4

3-(Trifluoromethyl)styrene

Cat. No.: B1348526
CAS No.: 402-24-4
M. Wt: 172.15 g/mol
InChI Key: ARHOUOIHKWELMD-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)styrene: is an organic compound with the molecular formula C9H7F3 . It is a derivative of styrene where a trifluoromethyl group is attached to the benzene ring at the meta position relative to the vinyl group. This compound is of significant interest in organic chemistry due to its unique properties imparted by the trifluoromethyl group, which enhances the compound’s stability and reactivity .

Scientific Research Applications

Chemistry: 3-(Trifluoromethyl)styrene is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. This compound derivatives are investigated for their potential as drug candidates .

Industry: This compound is used in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability. It is also employed in the manufacture of agrochemicals and performance chemicals .

Safety and Hazards

3-(Trifluoromethyl)styrene is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It also poses a moderate fire hazard when exposed to heat or flame .

Future Directions

The future directions of 3-(Trifluoromethyl)styrene research could involve further exploration of its synthesis methods and applications in organic synthetic chemistry . Its use in the construction of other fluorine-containing molecules could also be a potential area of study .

Biochemical Analysis

Biochemical Properties

3-(Trifluoromethyl)styrene plays a crucial role in biochemical reactions, particularly in the context of fluorinated organic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in C–F bond activation, which is a key step in many biochemical pathways . The nature of these interactions often involves nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups, thereby modifying the biochemical properties of the compound.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of certain genes involved in metabolic pathways, leading to altered cellular metabolism . Additionally, it has been found to impact cell signaling pathways, which can influence various cellular processes such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites . The compound can also bind to specific proteins, leading to changes in their conformation and activity, which in turn affects cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biochemical response . High doses of this compound have been associated with toxicity, including damage to cellular structures and impairment of metabolic functions.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the activity of enzymes involved in the metabolism of fluorinated compounds, leading to changes in metabolic flux and metabolite levels . The compound can also influence the levels of certain metabolites, thereby altering the overall metabolic profile of cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity . The transport and distribution mechanisms are crucial for understanding the overall impact of this compound on cellular functions.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)styrene typically involves the trifluoromethylation of styrene derivatives. One common method includes the reaction of 3-bromostyrene with trifluoromethylating agents such as trifluoromethyltrimethylsilane in the presence of a catalyst like copper(I) iodide . Another approach involves the use of trifluoromethyl sulfonium salts under basic conditions .

Industrial Production Methods: Industrial production of this compound often employs scalable methods that avoid the use of expensive or hazardous reagents. One such method involves the reaction of 3-bromostyrene with trifluoromethyl copper(I) reagents, which can be generated in situ from trifluoromethyl iodide and copper powder . This method is advantageous due to its high yield and cost-effectiveness.

Comparison with Similar Compounds

Uniqueness: 3-(Trifluoromethyl)styrene is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct reactivity and stability compared to other trifluoromethylated styrenes. This positioning allows for selective functionalization and diverse applications in synthetic chemistry .

Properties

IUPAC Name

1-ethenyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3/c1-2-7-4-3-5-8(6-7)9(10,11)12/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHOUOIHKWELMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334518
Record name 3-(Trifluoromethyl)styrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-24-4
Record name 3-(Trifluoromethyl)styrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)styrene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the incorporation of 3-(Trifluoromethyl)styrene affect the properties of polymers?

A1: Research suggests that incorporating this compound into polymers can significantly alter their characteristics. For example, in polystyrene, the addition of this compound enhances flame retardancy and influences the glass transition temperature (Tg) []. Additionally, when used in hydrogel contact lens materials, a small amount (around 1%) of this compound improves both tensile strength and oxygen permeability []. This highlights its potential for modifying polymer properties for specific applications.

Q2: What is the impact of the trifluoromethyl group on the reactivity of this compound during polymerization?

A2: Studies focusing on the copolymerization of this compound with styrene have revealed valuable insights into its reactivity []. The determined reactivity ratios (rSt = 1.34, rStCF3 = 0.54) indicate that this compound exhibits lower reactivity compared to styrene during the copolymerization process. This difference in reactivity is likely attributed to the electron-withdrawing nature of the trifluoromethyl group, which can influence the electron density distribution within the styrene moiety and impact its participation in polymerization reactions.

Q3: Is there any information available regarding the potential environmental impact of this compound?

A3: While the provided research papers primarily focus on the synthesis, characterization, and potential applications of this compound and its derivatives, they do not delve into its environmental impact and degradation [, , , ]. This aspect would require further investigation to assess its potential ecotoxicological effects and develop strategies for responsible waste management, particularly concerning its trifluoromethyl group, which is known to be persistent in the environment.

Q4: What computational chemistry methods have been employed to study this compound derivatives?

A4: Density Functional Theory (DFT) calculations, specifically using the PBE0 method and the 6-311G** basis set, have been utilized to investigate the molecular properties of this compound and its isomers []. These calculations provide valuable insights into the optimized geometrical and electronic structures of these compounds. Furthermore, the study theoretically estimated the acidic strength (pKa) of these molecules to be in the range of 30-32, indicating that they belong to the class of very weak acids.

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